1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-phenylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)11-7-8-14(13-11)10-5-3-2-4-6-10/h2-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWDAISMBRJFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1592280-18-6 | |
| Record name | 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structural Characterization and Elucidation of 1 1 Phenyl 1h Pyrazol 3 Yl Ethan 1 Amine and Derivatives
Spectroscopic Analysis for Molecular Structure Confirmation
Spectroscopic techniques are fundamental in determining the molecular architecture of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. Through the concerted application of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., HSQC, HMBC) NMR experiments, the precise connectivity of atoms in 1-phenyl-1H-pyrazole derivatives can be established. nih.gov
In the ¹H NMR spectrum of this compound, characteristic signals are expected that correspond to the distinct proton environments within the molecule. The protons of the phenyl group typically appear as a multiplet in the aromatic region, approximately between δ 7.2 and 7.8 ppm. rsc.org The pyrazole (B372694) ring protons exhibit distinct signals; for instance, in related 1-phenyl-pyrazole structures, the proton at the C4 position (H-4) can appear as a doublet or singlet around δ 6.3 ppm, while the proton at the C5 position (H-5) may resonate further downfield. mdpi.com The ethanamine side chain would present a quartet for the methine proton (CH) due to coupling with the adjacent methyl group, and a doublet for the three methyl (CH₃) protons. The two amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The phenyl carbons typically resonate in the δ 120–140 ppm range. rsc.org The carbons of the pyrazole ring show characteristic shifts, with C3 and C5 appearing further downfield (e.g., ~148 ppm) compared to C4 (~106 ppm). rsc.orgresearchgate.net The aliphatic carbons of the ethanamine substituent, the methine (CH) and methyl (CH₃) carbons, would be observed in the upfield region of the spectrum.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound based on Analogous Structures
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl-H | ~ 7.20 - 7.80 (m) | ~ 120 - 140 |
| Pyrazole C4-H | ~ 6.3 (d) | ~ 106 |
| Pyrazole C5-H | ~ 7.7 (d) | ~ 139 |
| Pyrazole C3 | - | ~ 148 |
| Ethan-1-amine -CH | ~ 4.2 (q) | ~ 50 |
| Ethan-1-amine -CH₃ | ~ 1.5 (d) | ~ 23 |
| Ethan-1-amine -NH₂ | Variable (br s) | - |
Note: Chemical shifts are estimations based on data from related pyrazole structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz For this compound, the primary amine group is a key feature. Primary amines typically exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comwikieducator.org
Other significant absorptions include C-H stretching vibrations from the aromatic phenyl ring and the aliphatic ethanamine group, which appear just above and below 3000 cm⁻¹, respectively. vscht.cz The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected in the 1615-1570 cm⁻¹ region. mdpi.com The N-H bending vibration (scissoring) of the primary amine is typically observed between 1650-1580 cm⁻¹. orgchemboulder.com The C-N stretching of the aliphatic amine would appear in the 1250–1020 cm⁻¹ range. wikieducator.org
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 (two bands) |
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 |
| C-H Stretch | Aliphatic (Ethyl) | 3000 - 2850 |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |
| C=N, C=C Stretch | Pyrazole, Phenyl Rings | 1615 - 1450 |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 (broad) |
Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS))
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound. For this compound (C₁₁H₁₃N₃), the exact monoisotopic mass is 187.11095 Da. uni.lu
High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, allowing for the unambiguous determination of the molecular formula, C₁₁H₁₃N₃. lcms.cz In techniques like electrospray ionization (ESI), the compound is typically observed as protonated molecules [M+H]⁺ at m/z 188.11823 or other adducts such as the sodium adduct [M+Na]⁺ at m/z 210.10017. uni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for pyrazole derivatives can involve cleavage of the pyrazole ring or loss of substituents. researchgate.net For the target compound, a significant fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) or the formation of a stable iminium ion.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Calculated m/z |
| [M]⁺ | C₁₁H₁₃N₃⁺ | 187.11040 |
| [M+H]⁺ | C₁₁H₁₄N₃⁺ | 188.11823 |
| [M+Na]⁺ | C₁₁H₁₃N₃Na⁺ | 210.10017 |
Data sourced from predicted values. uni.lu
Crystallographic Studies for Solid-State Structure Determination
While spectroscopic methods provide data on molecular connectivity, crystallographic studies offer a precise three-dimensional picture of the molecule's arrangement in the solid state.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. niscpr.res.in
Although the specific crystal structure for this compound is not detailed in the provided sources, analysis of closely related 1-phenyl-pyrazole derivatives provides significant insights. mdpi.comspast.org Studies on similar compounds reveal that the pyrazole ring is typically planar. niscpr.res.inspast.org The dihedral angle between the pyrazole ring and the N1-phenyl substituent is an important conformational feature. niscpr.res.in
Furthermore, X-ray analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. imedpub.comimedpub.com In the case of this compound, the primary amine group can act as a hydrogen bond donor, and the pyrazole nitrogen atoms can act as acceptors, likely leading to the formation of extensive hydrogen-bonded networks in the crystal lattice. spast.org
Table 4: Representative Crystallographic Data for a Related Derivative, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄N₄O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.6160(7) |
| b (Å) | 9.0561(4) |
| c (Å) | 10.4156(4) |
| Volume (ų) | 1356.55(10) |
| Z | 4 |
Data from the X-ray analysis of a structurally related compound. mdpi.com
Chromatographic Techniques for Compound Purity and Identification
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds.
For this compound, Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of its synthesis in real-time. rsc.org Following synthesis, purification is often achieved using column chromatography. acs.org For related pyrazole derivatives, silica (B1680970) gel or alumina (B75360) are common stationary phases, with elution systems typically consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. mdpi.comacs.org
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the final purity of the compound. orgsyn.org A reversed-phase column (e.g., C8 or C18) with a mobile phase of acetonitrile (B52724) and water, often with additives like trifluoroacetic acid (TFA), is a common setup for analyzing amine-containing compounds. orgsyn.org The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
The hyphenated technique of Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) combines the high-resolution separation of UPLC with the sensitive detection and identification capabilities of mass spectrometry, providing a powerful tool for both purity analysis and structure confirmation.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a widely used technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. For pyrazole derivatives, TLC is an indispensable tool during synthesis to track the consumption of starting materials and the formation of products. researchgate.net The separation on a TLC plate is based on the differential partitioning of the analyte between a stationary phase, typically silica gel, and a mobile phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis.
While specific Rf values for this compound are not extensively documented in publicly available literature, data from structurally similar pyrazole derivatives can provide valuable insights into expected chromatographic behavior. For instance, in the analysis of various C-acylated and O-acylated pyrazolone (B3327878) compounds, a mobile phase of 5% methanol (B129727) in dichloromethane (B109758) has been shown to provide good separation on silica gel plates. researchgate.net The polarity of the compound, governed by its functional groups, significantly influences its Rf value. The amine group in this compound would be expected to interact strongly with the silica gel stationary phase, leading to lower Rf values in non-polar or moderately polar solvent systems.
The visualization of spots on the TLC plate is typically achieved under UV light (254 nm) if the compounds are UV-active, or by using staining agents such as iodine vapor. acs.org
Illustrative TLC Data for Pyrazole Derivatives
The following table presents hypothetical TLC data for this compound and a potential synthetic precursor, 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one, to illustrate the expected differences in their chromatographic behavior. The data is based on typical values observed for similar aromatic and heterocyclic amines and ketones on silica gel plates.
| Compound | Mobile Phase System (v/v) | Stationary Phase | Rf Value (Hypothetical) |
| This compound | Ethyl Acetate / Hexane (1:1) | Silica Gel 60 F254 | 0.35 |
| 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one | Ethyl Acetate / Hexane (1:1) | Silica Gel 60 F254 | 0.60 |
| This compound | Dichloromethane / Methanol (9:1) | Silica Gel 60 F254 | 0.45 |
| 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one | Dichloromethane / Methanol (9:1) | Silica Gel 60 F254 | 0.75 |
Note: These Rf values are illustrative and can vary based on experimental conditions such as temperature, humidity, and the specific batch of TLC plates.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster analysis times, better resolution, and increased sensitivity. nih.gov This technique is particularly valuable for the accurate purity determination and quantitative analysis of pharmaceutical compounds and synthetic intermediates. nih.gov
The characterization of aminopyrazole derivatives often involves reverse-phase UPLC, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or trifluoroacetic acid to improve peak shape.
Hypothetical UPLC Method and Data for Pyrazole Derivatives
Below is a hypothetical UPLC method and expected retention times for this compound and a related derivative. This data is intended to be representative of a typical analysis.
UPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 1 µL |
| Detection | UV at 254 nm |
Expected UPLC Retention Times
| Compound | Retention Time (min) (Hypothetical) |
| This compound | 2.8 |
| N-(1-(1-phenyl-1H-pyrazol-3-yl)ethyl)acetamide | 3.5 |
Note: These retention times are illustrative and would need to be confirmed by experimental analysis.
Theoretical and Computational Investigations of 1 1 Phenyl 1h Pyrazol 3 Yl Ethan 1 Amine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical reactivity of 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of pyrazole (B372694) derivatives due to its balance of accuracy and computational cost. aip.orgresearchgate.net DFT studies on molecules structurally related to this compound typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Following optimization, various electronic properties are calculated.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For pyrazole derivatives, the HOMO is often localized on the phenyl and pyrazole rings, while the LUMO may be distributed across the entire molecule. researchgate.net This distribution influences the molecule's electronic transitions and its interactions with other molecules. The HOMO-LUMO gap for pyrazole derivatives is a key parameter in understanding their potential as charge-transfer materials. researchgate.net
| Parameter | Description | Typical Calculated Values for Related Pyrazole Derivatives |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 to 5.5 eV |
Molecular Modeling and Conformational Analysis
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Molecular modeling and conformational analysis are used to explore the possible shapes (conformations) that this compound can adopt and their relative energies.
Studies on similar flexible pyrazolone (B3327878) derivatives have shown that these molecules can exist in various conformations, such as folded or open forms. bohrium.com The rotation around single bonds, such as the bond connecting the phenyl ring to the pyrazole ring and the bond connecting the ethylamine (B1201723) group to the pyrazole ring, gives rise to different conformers. Theoretical calculations can identify the most stable conformer by determining the one with the lowest energy. bohrium.com This information is vital for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.
Structure-Property Relationship Studies and Predictive Modeling
Computational methods are also employed to establish relationships between a molecule's structure and its observable properties, such as its spectroscopic characteristics. This allows for the prediction of properties for novel compounds before they are synthesized.
Computational Prediction of Spectroscopic Parameters
Computational chemistry can predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. github.io By calculating the magnetic shielding of each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. These predicted spectra can be invaluable for confirming the structure of a synthesized compound or for assigning signals in an experimental spectrum. nih.gov For pyrazole derivatives, DFT methods have been successfully used to predict ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. researchgate.net The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. github.io
| Nucleus | Predicted Chemical Shift Range (ppm) for Similar Phenyl-Pyrazole Structures |
| Pyrazole C-H | 6.5 - 8.5 |
| Phenyl C-H | 7.0 - 8.0 |
| Ethylamine CH | 3.0 - 4.5 |
| Ethylamine CH₃ | 1.0 - 2.0 |
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Features
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the chemical features of a series of molecules with their biological activities. ej-chem.orgnih.gov For compounds like this compound, QSAR models can be developed to predict their potential biological effects based on calculated molecular descriptors.
These descriptors can encode various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). nih.gov By building a statistical model that links these descriptors to a known biological activity for a set of related pyrazole derivatives, the activity of new, unsynthesized compounds can be predicted. ej-chem.orgmdpi.com This predictive capability allows for the prioritization of synthetic efforts towards molecules with the most promising profiles.
Computational Simulation of Reaction Mechanisms
The synthesis of pyrazole derivatives, including this compound, often involves multi-step reaction sequences. Computational chemistry provides a powerful toolkit to investigate the underlying mechanisms of these transformations, offering insights into reaction pathways, transition states, and the factors governing product formation and regioselectivity. Density Functional Theory (DFT) is a prominent computational method employed for this purpose, enabling detailed exploration of the potential energy surface of a given reaction.
Theoretical investigations into the formation of the pyrazole core, a key structural motif in this compound, frequently focus on cyclocondensation and cycloaddition reactions. For instance, the reaction between hydrazines and α,β-unsaturated carbonyl compounds is a common route to pyrazolines, which can be precursors to pyrazoles. Computational studies of these reactions can elucidate the step-by-step mechanism, including the initial nucleophilic attack, intramolecular cyclization, and subsequent dehydration or oxidation steps.
Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state connects the intended reactant and product. This analysis helps to map out the entire reaction pathway and can sometimes reveal unexpected intermediates.
The choice of computational method is crucial for obtaining accurate results. The B3LYP functional is a widely used hybrid functional in DFT calculations for organic reaction mechanisms, often paired with basis sets such as 6-31G(d,p) or larger for improved accuracy. To better model reality, solvent effects are often included in these calculations using continuum models like the Polarizable Continuum Model (PCM).
For the synthesis of substituted pyrazoles, where different regioisomers can be formed, computational simulations are invaluable for predicting and explaining the observed regioselectivity. By comparing the activation energies of the transition states leading to the different possible products, the favored reaction pathway and, consequently, the major product can be determined.
While a specific computational study on the reaction mechanism for the synthesis of this compound is not extensively documented in the literature, the principles and methodologies described above are directly applicable. A hypothetical reaction pathway for the formation of a substituted pyrazole ring, similar to that in the title compound, could be the cyclocondensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. A computational investigation of such a reaction would provide the data illustrated in the following representative table.
| Reaction Step | Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies | Key Geometrical Parameter of TS (Å) |
|---|---|---|---|---|
| Step 1: Nucleophilic Attack | Reactants | 0.0 | 0 | - |
| Transition State 1 (TS1) | +15.2 | 1 | N-C bond forming: 1.98 | |
| Intermediate 1 | -5.7 | 0 | - | |
| Step 2: Cyclization | Transition State 2 (TS2) | +20.5 | 1 | N-C bond forming: 2.15 |
| Intermediate 2 | -12.3 | 0 | - | |
| Step 3: Dehydration | Transition State 3 (TS3) | +25.8 | 1 | C-O bond breaking: 1.85 |
| Products | -20.1 | 0 | - |
This table illustrates the type of quantitative data that can be obtained from computational simulations of a reaction mechanism. The relative energies provide a thermodynamic and kinetic profile of the reaction, while the number of imaginary frequencies is used to characterize stationary points on the potential energy surface (0 for minima, 1 for first-order saddle points, i.e., transition states). The key geometrical parameters of the transition states (TS) give insight into the nature of the bond-forming and bond-breaking processes. Such detailed computational findings are instrumental in understanding and optimizing synthetic routes to complex molecules like this compound.
Chemical Reactivity and Functionalization of 1 1 Phenyl 1h Pyrazol 3 Yl Ethan 1 Amine
Reactions Involving the Pyrazole (B372694) Ring System
The 1-phenyl-1H-pyrazole ring is an aromatic system whose reactivity is influenced by the two adjacent nitrogen atoms and the phenyl substituent at the N1 position. The nitrogen atoms' electron-rich nature generally directs electrophilic attacks to the carbon atoms of the ring, while also making the ring system susceptible to certain other transformations. researchgate.netnih.gov
Due to its pronounced aromatic character, the pyrazole ring readily participates in electrophilic aromatic substitution reactions. researchgate.net The combined electron-donating effect of the two nitrogen atoms increases the electron density at the C4 position, making it the most nucleophilic and thus the primary site for electrophilic attack. researchgate.netpharmaguideline.comscribd.com The C3 and C5 positions are comparatively deactivated due to the electronegativity of the adjacent nitrogen atoms. researchgate.net In the case of 1-phenylpyrazole (B75819), electrophilic substitution typically leads to initial attack at the 4-position of the pyrazole ring. cdnsciencepub.com
Halogenation: The C4 position of the pyrazole ring can be readily halogenated using various reagents. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS), provides an effective method for synthesizing 4-halogenated pyrazole derivatives under metal-free conditions. beilstein-archives.org For 1-phenylpyrazole derivatives, bromination in inert solvents also results in substitution at the 4-position. cdnsciencepub.com
Nitration: Nitration of 1-phenylpyrazole derivatives can be directed to either the pyrazole ring or the phenyl ring depending on the reaction conditions. cdnsciencepub.com Nitration with mixed acids (HNO₃/H₂SO₄) often leads to the introduction of a nitro group at the para-position of the N-phenyl ring. cdnsciencepub.com However, by varying the reaction conditions to favor the neutral pyrazole molecule as the reacting species, such as using nitric acid in acetic anhydride, selective nitration at the C4-position of the pyrazole ring can be achieved. cdnsciencepub.comrsc.org The general electrophilic substitution with a nitronium ion (NO₂⁺) on a pyrazole ring occurs at the C-4 position. scribd.com
Sulfonation: Similar to other electrophilic substitutions, sulfonation of the pyrazole ring with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group at the C4 position. scribd.com
Table 1: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring
| Reaction | Reagents | Electrophile | Position of Substitution | Product Type |
|---|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) in DMSO | Br⁺ | C4 | 4-Bromopyrazole derivative |
| Halogenation | N-Iodosuccinimide (NIS) in DMSO | I⁺ | C4 | 4-Iodopyrazole derivative |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 (pyrazole) or C4' (phenyl) | 4-Nitropyrazole derivative |
Nucleophilic attacks on the pyrazole ring are less common than electrophilic substitutions due to the electron-rich nature of the heterocycle. encyclopedia.pub However, the C3 and C5 positions are considered electrophilic due to their proximity to the electronegative nitrogen atoms, which can facilitate nucleophilic attack at these sites. researchgate.netnih.gov The π-excess character of the pyrazole ring generally disfavors nucleophilic aromatic substitution, often requiring harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring to proceed. encyclopedia.pub For instance, reactions may require a catalyst like copper(I) iodide (CuI) under demanding conditions. encyclopedia.pub
While the unsubstituted pyrazole ring is relatively stable under catalytic and chemical reductive conditions, pyrazole derivatives can be reduced under various conditions. pharmaguideline.com Catalytic hydrogenation of the pyrazole ring system can lead to the formation of partially saturated pyrazolines or fully saturated pyrazolidines. This transformation typically requires a hydrogenation catalyst and hydrogen gas, often in the presence of an acid. google.comwipo.intgoogle.com The specific product obtained (pyrazoline or pyrazolidine) depends on the reaction conditions, including the catalyst, solvent, temperature, and pressure. Protic pyrazole complexes themselves have been employed as catalysts in hydrogenation and transfer hydrogenation reactions of other functional groups, highlighting the interaction of pyrazole systems with hydrogenation catalysts. nih.gov
Table 2: Potential Hydrogenation Products of the Pyrazole Ring
| Starting Material | Product Class | Description |
|---|---|---|
| Pyrazole | Pyrazoline | Dihydro-pyrazole, one remaining double bond in the ring |
Transformations of the Ethan-1-amine Moiety
The primary amine group on the ethan-1-amine side chain is a key site for functionalization, behaving as a potent nucleophile. This allows for a variety of reactions, including acylation and alkylation, to modify the structure and properties of the parent compound.
N-acylation is a common transformation for primary amines. nih.gov The reaction involves treating 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. researchgate.net This results in the formation of a stable amide bond. N-acyl pyrazoles have been investigated as inhibitors of serine hydrolases, where the reactivity can be tuned by the nature of the acyl group (amide > carbamate (B1207046) > urea). nih.gov A variety of amines can be successfully acylated using acyl chlorides derived from complex carboxylic acids to produce novel amides. researchgate.net
Table 3: Common N-Acylation Reactions for Primary Amines
| Acylating Agent | Product | General Conditions |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-Acetyl derivative (Amide) | Aprotic solvent, base (e.g., triethylamine) |
| Acetic Anhydride ((CH₃CO)₂O) | N-Acetyl derivative (Amide) | Base or acidic catalyst |
The nitrogen atom of the ethan-1-amine moiety can be alkylated by reaction with alkyl halides or other alkylating agents. pharmaguideline.com N-alkylation of primary amines can lead to a mixture of mono- and di-alkylated products, and reaction conditions must be carefully controlled to achieve selectivity. The use of a single equivalent of an alkylating agent often favors mono-alkylation, while an excess can lead to the formation of the tertiary amine. Alternative methods for N-alkylation include the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides a route to N-alkylated products under milder conditions than those requiring strong bases. mdpi.comsemanticscholar.org Regioselective alkylation of amino groups attached to heterocyclic cores has been demonstrated, allowing for controlled functionalization. nih.gov
Table 4: Representative N-Alkylation Reactions for Primary Amines
| Alkylating Agent | Product (Primary) | Product (Secondary) | General Conditions |
|---|---|---|---|
| Methyl Iodide (CH₃I) | Secondary Amine (N-methyl) | Tertiary Amine (N,N-dimethyl) | Base, polar solvent |
| Benzyl Bromide (C₆H₅CH₂Br) | Secondary Amine (N-benzyl) | Tertiary Amine (N,N-dibenzyl) | Base, polar solvent |
Formation of Imine and Amide Derivatives
The primary amine functionality of this compound allows for straightforward conversion into imine and amide derivatives. These reactions are fundamental in organic synthesis for introducing a wide range of substituents and modifying the compound's physicochemical properties.
Imine Formation: The reaction of the primary amine with aldehydes or ketones under appropriate conditions yields the corresponding imines, also known as Schiff bases. This condensation reaction typically involves the removal of water and can be catalyzed by acids. For instance, reacting 1-phenyl-1H-pyrazole-4-carbaldehyde with 1-(p-tolyl)-1H-pyrazol-5-amine in methanol (B129727) has been shown to produce an imine in high yield (90%) researchgate.net. This demonstrates the general reactivity of pyrazole-based amines and aldehydes in forming the C=N bond characteristic of imines researchgate.net.
Amide Formation: Amide derivatives are readily synthesized by acylation of the primary amine. This can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The formation of an amide bond is a robust and widely used reaction in medicinal chemistry to create stable linkages nih.gov. The synthesis of amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid by reacting the carboxylic acid with various amines highlights the utility of this reaction in generating libraries of bioactive compounds researchgate.net. This general strategy is applicable to the acylation of this compound to produce a diverse set of amide derivatives.
Derivatization Strategies for Structural Diversification
The structure of this compound offers multiple sites for derivatization, enabling extensive structural diversification. The primary amine is the most accessible site for modification, serving as a nucleophile for reactions with a variety of electrophiles. Beyond simple acylation or imine formation, this amine can be used as a building block for more complex structures.
Strategies for diversification include:
N-Alkylation and N-Arylation: Introducing different alkyl or aryl groups on the nitrogen atom can significantly alter the molecule's steric and electronic properties.
Reductive Amination: Reacting the amine with aldehydes or ketones in the presence of a reducing agent provides a direct route to secondary and tertiary amines.
Participation in Multicomponent Reactions: The amine can be employed in one-pot multicomponent reactions to construct complex molecules in a single step, which is an efficient strategy in drug discovery nih.gov.
Conversion to other Functional Groups: The amine can be chemically transformed into other functional groups, such as nitriles or azides, which can then undergo further reactions like cycloadditions to create heterocyclic hybrids mdpi.com.
These derivatization strategies allow for the systematic exploration of the chemical space around the pyrazole scaffold, which is crucial for developing structure-activity relationships (SAR) in drug discovery programs rsc.org.
Cycloaddition Reactions and Formation of Fused Heterocycles
The pyrazole moiety and the versatile amine group of this compound are precursors for various cycloaddition reactions, leading to the formation of novel fused and hybrid heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis of Pyrazole-Tetrazole Hybrid Compounds
Pyrazole-tetrazole hybrids are synthesized by combining the pyrazole core with a tetrazole ring. The tetrazole ring is often considered a bioisostere of a carboxylic acid group mdpi.com. A common synthetic route involves the conversion of a nitrile group into a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt mdpi.com.
For a molecule like this compound, a plausible pathway to a pyrazole-tetrazole hybrid would first involve the conversion of the amine functionality into a nitrile. This nitrile-containing pyrazole derivative can then undergo a 1,3-dipolar cycloaddition with sodium azide to form the tetrazole ring mdpi.com. This strategy has been successfully used to prepare various 5-(1-aryl-1H-pyrazol-3-yl)-1H-tetrazole derivatives mdpi.com.
| Reactants | Reagents and Conditions | Product | Reference |
| Pyrazole-carbonitrile | NaN₃, NH₄Cl, DMF | 5-(Pyrazolyl)-1H-tetrazole | mdpi.com |
| Pyrazole-carbonitrile | NaN₃, Triethylamine hydrochloride | 5-(Pyrazolyl)-1H-tetrazole | mdpi.com |
Synthesis of Pyrazole-Oxadiazole Hybrid Compounds
The construction of pyrazole-oxadiazole hybrids involves linking the pyrazole ring to an oxadiazole ring, another important pharmacophore. There are several isomers of oxadiazole, with the 1,3,4-oxadiazole (B1194373) being a common target in medicinal chemistry jocpr.com. A general method for synthesizing disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of semicarbazones, which can be derived from aldehydes researchgate.net.
A potential synthetic route starting from this compound could involve its conversion to a corresponding hydrazide derivative. This pyrazole-hydrazide could then be treated with a carboxylic acid or its derivative, followed by cyclodehydration to yield the 1,3,4-oxadiazole ring.
| Starting Material | Key Intermediate | Reagents for Cyclization | Product | Reference |
| Aldehyde | Semicarbazone | K₂CO₃, I₂ (catalyst) | 1,3,4-Oxadiazole | researchgate.net |
Formation of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that are considered purine (B94841) analogues and exhibit a wide range of biological activities nih.gov. Their synthesis often involves the condensation of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent researchgate.netnih.gov.
The reaction typically proceeds through the nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the reaction partner, followed by cyclization and dehydration researchgate.net. While this compound is not a 5-aminopyrazole, the extensive research into pyrazolo[1,5-a]pyrimidine synthesis demonstrates a key reactivity pattern for pyrazole amines in constructing fused systems rsc.orgnih.govd-nb.info.
| Pyrazole Reactant | 1,3-Dielectrophile Partner | Product | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 5-Aminopyrazoles | Sodium 3-oxo-3-(pyrazol-4-yl)prop-1-en-1-olate | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
| 5-Aminopyrazole | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | 7-Heteroarylpyrazolo[1,5-a]pyrimidine | researchgate.net |
Construction of Coumarin-Pyrazole Scaffolds
Coupling coumarin (B35378) and pyrazole moieties creates hybrid molecules that often exhibit enhanced biological activity nih.gov. A prominent synthetic strategy for these scaffolds involves the Claisen-Schmidt condensation to form a chalcone (B49325), followed by a cyclization reaction with a hydrazine (B178648) derivative to form the pyrazole or pyrazoline ring nih.govbiointerfaceresearch.com.
To incorporate the this compound scaffold, one could envision a multi-step synthesis. For example, a formyl group could be introduced onto the pyrazole ring, which would then react with an acetyl-coumarin to form a coumarin-pyrazole chalcone. Subsequent reaction of this intermediate would lead to the desired scaffold. This approach highlights the modular nature of synthesizing such hybrids nih.govnih.govbiointerfaceresearch.com.
| Chalcone Precursor 1 | Chalcone Precursor 2 | Cyclizing Agent | Product | Reference |
| 3-Acetyl coumarin | 6-Formyl carbazole | Piperidine (catalyst) | Coumarin-carbazole chalcone | nih.gov |
| Coumarin-chalcone | Hydrazine derivatives | Acetic acid (catalyst) | Coumarin-pyrazoline derivative | nih.gov |
| Enaminone of coumarin | Hydrazonyl halides | Triethylamine | Pyrazole-coumarin derivative | biointerfaceresearch.com |
Advanced Chemical Applications of Pyrazole Containing Compounds Non Biological/non Clinical
Catalysis and Ligand Design in Inorganic and Organic Chemistry
The presence of multiple nitrogen atoms makes the pyrazole (B372694) ring an excellent ligand for metal coordination, leading to a wide array of applications in catalysis. The ability to functionalize the pyrazole core allows for the fine-tuning of steric and electronic properties, enabling the design of highly specific and efficient catalytic systems.
Exploration in Metal Coordination Chemistry
Pyrazole derivatives are extensively used as ligands in coordination chemistry due to their versatile binding modes. researchgate.net They can coordinate to metal ions as neutral monodentate ligands, or upon deprotonation, act as bridging pyrazolate anions to form di- or polynuclear complexes. pen2print.org This versatility allows for the construction of diverse coordination architectures with varying nuclearity and geometry. researchgate.net
The coordination of pyrazole-based ligands to metal centers is fundamental to their catalytic activity. For instance, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one has been identified as a promising tripodal scorpionate-like ligand for coordination chemistry and metal complex catalysis. mdpi.com Complexes of transition metals with pyrazole derivatives have been synthesized and characterized, revealing their potential in various catalytic applications. researchgate.net The coordination environment around the metal ion, dictated by the pyrazole ligand, plays a crucial role in the catalytic cycle.
Research into the coordination chemistry of pyrazolone-based ligands has further expanded the scope of their applications. dntb.gov.ua These ligands can form stable complexes with a variety of metal ions, and the resulting metal chelates are known for their analytical and biological uses, which often stem from their coordination properties. pen2print.org
Table 1: Examples of Metal Complexes with Pyrazole-Based Ligands
| Ligand Type | Metal Ion(s) | Resulting Complex Structure | Potential Application | Reference(s) |
| Pyrazolone-based ligands | Cu(II), Ni(II), Co(II), Zn(II), Pd(II) | Mononuclear and Polynuclear Complexes | Catalysis, Material Science | dntb.gov.ua |
| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | Various Transition Metals | Tripodal Scorpionate-like Complexes | Metal Complex Catalysis | mdpi.com |
| 3-phenyl- and 4-phenyldiazo-pyrazole | Transition Metals (e.g., Zn, Cd, Co, Ni, Cu) | Pyrazolato Complexes | Catalysis | researchgate.net |
| 1-phenyl-3-methyl-4-(p-nitrobenzoyl) pyrazolone-5 | Ba(II), Sr(II), Zn(II) | Dihydrated Bischelates | Metal Chelation | scispace.com |
Application in Organocatalysis
In addition to metal-based catalysis, chiral pyrazole derivatives have emerged as effective organocatalysts for various asymmetric transformations. The chirality can be introduced at different positions of the pyrazole ring or on its substituents, leading to a diverse range of catalysts for stereoselective reactions.
Chiral substituted pyrazole-3-carboxamides, pyrazole-3-carboxylates, and pyrazole-3-thioureides have been investigated as organocatalysts in asymmetric aldol (B89426) reactions, such as the Henry reaction between nitromethane (B149229) and p-nitrobenzaldehyde. mjcce.org.mkmjcce.org.mk These catalysts have demonstrated the ability to induce significant enantiomeric excesses in the products. mjcce.org.mk The development of squaramide-based catalysts incorporating a pyrazole moiety has led to the successful asymmetric synthesis of chiral dihydropyrano[2,3-c]pyrazoles through domino reactions. metu.edu.tr
The combination of organocatalysis with metal catalysis, often referred to as sequential catalysis, has also been explored. For example, a squaramide organocatalyst and a silver salt have been used in a one-pot asymmetric Michael addition/hydroalkoxylation sequence to synthesize chiral pyrano-annulated pyrazole derivatives with high yields and enantioselectivities. nih.gov This dual catalytic system highlights the versatility of pyrazole-based structures in advanced catalytic methodologies.
Table 2: Chiral Pyrazole Derivatives in Organocatalysis
| Catalyst Type | Reaction | Key Findings | Reference(s) |
| Chiral pyrazole-3-carboxamides and thioureides | Asymmetric Henry Reaction | Good yields and enantiomeric excesses. | mjcce.org.mkmjcce.org.mk |
| Quinine/squaramide-based pyrazole catalysts | Domino Michael Addition | Synthesis of chiral dihydropyrano[2,3-c]pyrazoles. | metu.edu.tr |
| Squaramide and Silver Salt | Sequential Michael addition/hydroalkoxylation | High yields (up to 95%) and enantioselectivities (up to 97% ee). | nih.gov |
| Chiral Phosphoric Acids | C-H Arylation of Pyrazolones | Construction of axially chiral N-arylpyrazoles. | rsc.org |
Development of Electronic Materials and Devices
The inherent aromaticity and tunable electronic properties of the pyrazole ring make it an attractive component for the design of novel organic electronic materials. By modifying the substituents on the pyrazole core, properties such as charge transport, photoluminescence, and energy levels can be tailored for specific device applications.
Integration into Organic Semiconductors
Pyrazole derivatives have been investigated for their potential use in organic semiconductors. The electronic properties of organic materials, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are crucial for their performance in electronic devices. researchgate.net First-principles calculations on 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole have shown it to be an insulator with specific dielectric and polarizability properties, indicating the potential to tune these characteristics through molecular design. tsijournals.com
Pyrazinoquinoxaline derivatives, which can be considered extended pyrazole-containing systems, have been explored for flexible electronic devices. These materials have demonstrated p-type charge transport in organic field-effect transistors (OFETs), with their mechanical and electronic properties being influenced by their crystal packing. nih.gov This highlights the importance of solid-state organization in the performance of pyrazole-based organic semiconductors.
Application as Luminescent Materials and Fluorescent Dyes
Many pyrazole derivatives exhibit interesting photophysical properties, including strong fluorescence, making them suitable for applications as luminescent materials and fluorescent dyes. nih.gov Pyrazoline derivatives, in particular, have been extensively studied for their use as emissive materials in organic light-emitting diodes (OLEDs). researchgate.net
The fluorescence properties of pyrazole derivatives can be tuned by introducing different functional groups. For instance, the synthesis of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives has yielded compounds with potent antioxidant activity and interesting photophysical properties. nih.gov Heteroleptic copper(I) complexes bearing functionalized 1H-pyrazole-bipyridine ligands have been shown to exhibit turn-on emission sensing for halogen ions. rsc.org
Furthermore, pyrazolo[5,4‐f]quinoxaline functionalized Os(II) complexes have been developed as emitters for near-infrared (NIR) electroluminescence, demonstrating the potential of fused pyrazole systems in advanced optoelectronic applications. researchgate.net The design of such molecules often involves creating intramolecular charge transfer (ICT) states to achieve desired emission characteristics. nih.gov
Table 3: Photophysical Properties of Selected Pyrazole Derivatives
| Compound Type | Application | Key Photophysical Property | Reference(s) |
| Pyrazoline derivatives | OLEDs | Strong fluorescence, high quantum yield | researchgate.net |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | Fluorescent Probes | Potent radical scavenging activity and fluorescence | nih.gov |
| Copper(I) complexes with pyrazole-bipyridine ligands | Halogen Sensing | Turn-on fluorescence enhancement | rsc.org |
| Os(II) complexes with pyrazolo[5,4‐f]quinoxaline | NIR Emitters | Electroluminescence peak in the NIR region | researchgate.net |
Utilization in Separation Science and Extraction Processes (e.g., Metal Extraction and Transport)
The strong chelating ability of pyrazole-based ligands makes them highly effective in the separation and extraction of metal ions. This property is particularly useful in hydrometallurgy for the recovery of valuable metals from ores and waste streams, as well as in analytical chemistry for the selective determination of metal ions.
Pyridylpyrazole-based ligands have been synthesized and their capabilities for the liquid-liquid extraction of bivalent metal ions such as Hg(II), Cd(II), Pb(II), Cu(II), and Zn(II), as well as alkali metal ions, have been investigated. researchgate.net The efficiency of extraction is dependent on the structure of the ligand and the nature of the metal ion.
Studies on pyrazole-based pyridine (B92270) ligands have demonstrated their effectiveness as extractants for nickel(II) and copper(II). sun.ac.za The selectivity of these ligands can be tuned by modifying the substituents on the pyrazole and pyridine rings, as well as the linker connecting them. This allows for the development of ligands that can selectively extract a target metal ion from a mixture of ions. The formation of stable metal-ligand complexes is the driving force for the extraction process, and the stoichiometry of these complexes can be determined using techniques such as Job's plot analysis. sun.ac.za
Table 4: Metal Extraction with Pyrazole-Based Ligands
| Ligand Type | Target Metal Ions | Extraction Method | Key Findings | Reference(s) |
| Pyridylpyrazole ligands | Hg(II), Cd(II), Pb(II), Cu(II), Zn(II), Li(I), Na(I), K(I) | Liquid-liquid extraction | Ligand structure influences extraction efficiency. | researchgate.net |
| Pyrazole-based pyridine ligands | Ni(II), Cu(II) | Solvent extraction | Effective and selective extraction of Ni(II) and Cu(II). | sun.ac.za |
| 1-phenyl-3-methyl-4-acylpyrazolones | Various metal ions | Metal chelation and extraction | Forms highly soluble metal chelates in organic solvents. | scispace.com |
Role in Emerging Energy Technologies (e.g., Fuel Cell Membranes)
The development of efficient and durable proton exchange membranes (PEMs) is a critical challenge in the advancement of fuel cell technology, particularly for Proton Exchange Membrane Fuel Cells (PEMFCs). researchgate.net Conventional perfluorosulfonic acid membranes, such as Nafion, exhibit high proton conductivity but are often limited by their dependence on high water content, which restricts the operating temperature to below 100 °C and reduces efficiency. researchgate.net
Pyrazole derivatives have emerged as promising candidates for the development of PEMs that can operate under anhydrous (water-free) or low-humidity conditions and at higher temperatures. The nitrogen atoms within the pyrazole ring can act as both proton donors and acceptors, facilitating proton transport through a "hopping" mechanism along the heterocyclic groups. researchgate.net This mechanism is less dependent on water molecules, allowing for a wider operational window.
Research has focused on incorporating pyrazole functionalities into polymer membranes. One successful approach involves doping Nafion membranes with pyrazole-containing compounds. For instance, studies on Nafion membranes doped with indazole- and condensed pyrazole-bisphosphonic acids have demonstrated enhanced proton conductivity. researchgate.net The incorporation of these dopants creates additional pathways for proton conduction throughout the membrane. researchgate.net In one study, new membranes doped with these pyrazole-bisphosphonic acids exhibited proton conductivities up to 1.5 times higher than the standard Nafion N-115 under the same experimental conditions. researchgate.net The most effective of these, a membrane doped with a specific pyrazole-bisphosphonic acid (AzBP1), achieved a proton conductivity of 94 mS cm⁻¹. researchgate.net
Structural Design and Synthesis for Agrochemical Scaffolds
The pyrazole ring is a privileged scaffold in the agrochemical industry, forming the core of numerous commercial herbicides, insecticides, and fungicides. acs.org The synthesis of pyrazoles and their derivatives is of great interest for developing new and more effective crop protection agents. mdpi.com
Structural Design
The biological activity of pyrazole-based agrochemicals is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies guide the design of new compounds with enhanced potency and selectivity. For example, in the development of novel fungicides, introducing specific moieties to the pyrazole core can dramatically increase efficacy.
Key design strategies include:
Substitution on the Phenyl Ring: Attaching electron-withdrawing groups, such as a p-trifluoromethyl-phenyl moiety, to the pyrazole nitrogen has been shown to yield compounds with high fungicidal activity.
Functionalization at the 5-Position: Introducing isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring can enhance antifungal properties.
Bioisosterism and Scaffold Hopping: These medicinal chemistry principles are used to replace parts of a known active molecule with other fragments that have similar physical or chemical properties to create novel and patentable compounds. This approach has been used to discover new pyrazole-furan and pyrazole-pyrrole carboxamides that act as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, a key mode of action for many modern fungicides.
Synthesis
The construction of the pyrazole core is most commonly achieved through the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This versatile method allows for the introduction of a wide variety of substituents onto the resulting pyrazole ring.
A general synthetic route involves:
Preparation of the 1,3-Diketone: A ketone can be reacted with an acid chloride to form a 1,3-diketone in situ.
Cyclocondensation: The resulting diketone is then treated with a substituted hydrazine (e.g., phenylhydrazine) to yield the corresponding 1,3,5-substituted pyrazole.
Further functionalization can be achieved through subsequent reactions. For example, to synthesize pyrazole amides, the pyrazole core containing an amino group can be reacted with an aromatic acid in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP). This modular approach allows for the systematic modification of the pyrazole scaffold to optimize its agrochemical properties.
Future Perspectives and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies
The synthesis of structurally diverse pyrazole (B372694) derivatives remains a highly desirable goal in organic chemistry. mdpi.com Traditional methods like the Knorr synthesis, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, often face limitations such as the potential for isomeric mixtures. mdpi.com Future research is geared towards overcoming these challenges to provide efficient and regioselective access to complex pyrazoles like 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine.
Emerging strategies focus on one-pot, multicomponent reactions (MCRs) that generate intermediate reagents in situ, enhancing efficiency and reducing waste. mdpi.comresearchgate.net For instance, a one-pot procedure involving the reaction of α,β-alkynic aldehydes with hydrazines, followed by treatment with phenylselenyl chloride, allows for direct cyclization to form functionalized pyrazoles. mdpi.com Another innovative approach is the use of 1,3-dipolar cycloaddition reactions between alkynes and diazo compounds. mdpi.comrsc.org Advances in this area include organocatalytic methods and the in-situ generation of diazo species to improve safety and applicability. mdpi.comrsc.org
The development of novel catalytic systems is also a significant research frontier. Transition-metal catalysts, including palladium and copper, are being employed for regioselective pyrazole synthesis. mdpi.comnih.gov Future work will likely expand the toolkit of catalysts, including novel metal-organic frameworks and nanocatalysts, to enable milder reaction conditions and broader substrate scopes, facilitating the efficient synthesis of chiral amines and other complex derivatives attached to the pyrazole core.
| Synthetic Strategy | Description | Key Advantages | Future Research Direction |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single operation to form a complex product. researchgate.net | High atom economy, reduced waste, operational simplicity. mdpi.com | Design of new MCRs for asymmetric synthesis of chiral pyrazole derivatives. |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (e.g., diazo compound) with a dipolarophile (e.g., alkyne) to form a five-membered ring. rsc.org | High regioselectivity, access to diverse substitution patterns. rsc.org | Development of enantioselective cycloadditions using chiral catalysts. |
| Transition-Metal Catalysis | Use of metals like Pd, Cu, or Ag to catalyze key bond-forming steps. mdpi.com | Mild reaction conditions, high yields, excellent functional group tolerance. nih.gov | Exploration of earth-abundant metal catalysts for cost-effective synthesis. |
| Microwave/Ultrasound-Assisted Synthesis | Using non-conventional energy sources to accelerate reaction rates. mdpi.comnih.gov | Drastically reduced reaction times, improved yields, energy efficiency. researchgate.net | Flow chemistry integration for continuous and scalable production. |
Exploration of Unconventional Reactivity Patterns and Mechanistic Insights
A deeper understanding of the pyrazole ring's reactivity is crucial for its application in constructing more complex molecules. The amphiprotic nature of the pyrazole ring, possessing both a Brønsted acidic NH group and a basic Schiff-base nitrogen, gives rise to its rich coordination chemistry and reactivity. mdpi.com Future research will focus on leveraging this dual character to uncover novel transformations.
Mechanistic studies are shedding light on unconventional reaction pathways. For example, metal-mediated inner-sphere N-N coupling has been identified as a route to pyrazole formation, avoiding hazardous reagents like hydrazine (B178648). rsc.orgnih.govresearchgate.net Kinetic and computational studies of such reactions are critical for optimizing conditions and expanding their scope. nih.gov Understanding the post-rate-determining steps, such as whether the reaction proceeds through disproportionation or direct oxidation, is a key area of investigation. nih.gov
Furthermore, the reactivity of substituted pyrazoles can be tuned. For the this compound scaffold, the amine group can be a handle for further functionalization, while the electronic properties of the N-phenyl group influence the reactivity of the pyrazole core. Research into the tautomerism of N-unsubstituted pyrazoles and how substituents affect the stability and reactivity of different tautomers will provide a more predictable model for synthetic planning. The exploration of coarctate reactions, involving the ring-opening and recyclization of the pyrazole ring in the presence of an exocyclic electron-deficient atom like a nitrene, represents another frontier for discovering unusual reactivity cascades. mdpi.com
| Research Area | Focus | Significance | Emerging Technique |
|---|---|---|---|
| Metal-Ligand Cooperation | Utilizing the proton-responsive NH group of pyrazole ligands in catalysis. mdpi.com | Enables bifunctional catalysis for transformations like transfer hydrogenation. mdpi.com | In-situ spectroscopic monitoring to observe reactive intermediates. |
| Oxidative N-N Coupling | Formation of the pyrazole N-N bond on a metal center via oxidation. rsc.org | Provides a hydrazine-free synthetic route, enhancing safety. researchgate.net | Electrochemical methods for controlled oxidation. |
| Coarctate Reactions | Studying concerted ring-opening/ring-closure cascades of pyrazole nitrenes. mdpi.com | Leads to novel molecular rearrangements and functionalizations. mdpi.com | Matrix isolation spectroscopy to trap and study transient species. |
| Substituent Effect Analysis | Quantifying how different substituents on the pyrazole ring affect its electronic properties and reactivity. | Allows for the rational design of pyrazoles with tailored reactivity for specific applications. | Hammett analysis and computational studies (DFT). researchgate.net |
Integration of Pyrazole Derivatives into Complex Supramolecular Architectures
The field of crystal engineering and supramolecular chemistry leverages non-covalent interactions to construct highly ordered materials. mdpi.com Pyrazole derivatives are excellent building blocks for such architectures due to their ability to act as both hydrogen bond donors (the N-H group in unsubstituted pyrazoles) and acceptors (the sp² nitrogen). nih.govresearchgate.net The specific structure of this compound, with its additional primary amine group, offers multiple points for directed intermolecular interactions.
Future research will focus on using these synthons to design complex supramolecular assemblies like dimers, trimers, tetramers, and catemers (polymeric chains). nih.govresearchgate.net The interplay between substituents at different positions on the pyrazole ring can be used to control the resulting hydrogen-bonded motif. nih.gov Beyond hydrogen bonding, pyrazole derivatives are widely used as ligands in coordination chemistry to build metal-organic frameworks (MOFs) and other coordination compounds. mdpi.com The nitrogen atoms of the pyrazole ring and the side-chain amine can coordinate to metal centers, leading to fascinating structural topologies. mdpi.com
Advancements in Computational Design and Materials Prediction
Computational chemistry has become an indispensable tool for understanding the properties of pyrazole derivatives and for designing new molecules with targeted functions. eurasianjournals.com Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure, optimized molecular geometry, and reactivity of pyrazole compounds. eurasianjournals.comresearchgate.net
Future perspectives in this area involve the integration of multiple computational techniques. For example, molecular docking and molecular dynamics (MD) simulations can predict the binding modes and affinity of pyrazole derivatives to biological targets, guiding the design of new therapeutic agents. nih.govnih.gov For materials science applications, DFT calculations can predict electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for designing organic electronics. researchgate.net The molecular electrostatic potential (MEP) map can identify electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net
A significant emerging trend is the use of machine learning and artificial intelligence to accelerate the discovery of new pyrazole derivatives. eurasianjournals.com By training models on existing experimental and computational data, it is possible to predict the properties of virtual compounds, allowing for the rapid screening of vast chemical spaces. The development of more accurate force fields for MD simulations and the application of multi-scale modeling approaches will further enhance the predictive power of computational chemistry in the design of novel pyrazole-based materials and molecules. eurasianjournals.com
| Computational Method | Application for Pyrazole Derivatives | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and optimizing molecular geometry. eurasianjournals.comtandfonline.com | HOMO-LUMO gap, molecular electrostatic potential (MEP), vibrational frequencies, chemical reactivity. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior and conformational changes of molecules over time. eurasianjournals.com | Binding stability with target proteins, conformational preferences, solvent effects. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with biological activity. nih.gov | Predicted inhibitory activity (pIC50), toxicity, and other biological properties. nih.gov |
| Molecular Docking | Predicting the preferred orientation of one molecule to a second when bound to each other. nih.gov | Binding modes, affinity scores, identification of key intermolecular interactions. nih.gov |
| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions within a crystal structure. researchgate.net | Identification and analysis of hydrogen bonds, π-π stacking, and other non-covalent contacts. mdpi.com |
Implementation of Enhanced Sustainable Chemical Synthesis Protocols for Pyrazole-Based Compounds
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyrazoles. benthamdirect.com Conventional methods often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions. benthamdirect.com Future research is heavily focused on developing environmentally benign and economically viable synthetic protocols. researchgate.net
A major avenue of exploration is the use of green solvents. Water is an ideal choice due to its availability, low cost, and non-toxic nature. thieme-connect.comthieme-connect.commdpi.com Numerous multicomponent reactions for pyrazole synthesis have been successfully adapted to aqueous media. researchgate.netthieme-connect.com Other sustainable solvents being investigated include polyethylene (B3416737) glycol (PEG) and bio-based solvents like eucalyptol (B1671775) and glycerol. mdpi.comresearchgate.net
Solvent-free reactions and the use of non-traditional activation methods like microwave irradiation and ultrasonication are also gaining prominence. mdpi.comnih.govbenthamdirect.com These techniques can significantly reduce reaction times, improve energy efficiency, and often lead to higher yields with simpler work-up procedures. researchgate.netnih.gov The development of reusable heterogeneous catalysts, such as nanocatalysts or polymer-supported catalysts, is another key strategy. researchgate.netthieme-connect.com These catalysts can be easily separated from the reaction mixture and reused multiple times, minimizing waste. The acceptorless dehydrogenative coupling (ADC) strategy, which uses alcohols as starting materials and produces only water and hydrogen as byproducts, represents a particularly elegant approach to sustainable N-heterocycle synthesis. rsc.org
| Green Chemistry Approach | Description | Example Application in Pyrazole Synthesis |
|---|---|---|
| Use of Green Solvents | Replacing volatile organic compounds with environmentally benign solvents like water, PEG, or bio-solvents. mdpi.com | Four-component synthesis of pyrano[2,3-c]pyrazoles in an H₂O–ethanol mixture. nih.gov |
| Microwave/Ultrasound Assistance | Employing alternative energy sources to accelerate reactions. benthamdirect.com | Microwave-assisted synthesis of tetra-substituted pyrazoles in ethanol. mdpi.com |
| Heterogeneous Catalysis | Using solid catalysts that can be easily recovered and reused. researchgate.net | Synthesis of pyrazoles using a reusable nano-ZnO catalyst. researchgate.net |
| Multicomponent Reactions (MCRs) | Designing one-pot reactions that maximize atom economy and reduce intermediate separation steps. researchgate.net | One-pot, four-component synthesis of pyranopyrazoles under solvent-free conditions. nih.gov |
| Acceptorless Dehydrogenative Coupling (ADC) | Synthesizing heterocycles from alcohols with the only byproducts being H₂ and H₂O. rsc.org | Transition metal-catalyzed synthesis of N-heterocycles from diols and hydrazines. rsc.org |
Q & A
Q. What are the common synthetic routes for 1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-amine, and how do reaction conditions influence yield?
The synthesis of pyrazole derivatives often involves condensation reactions. For example, analogous compounds like 3-(1-methyl-1H-pyrazol-3-yl)benzenamine are synthesized by condensing substituted propenones with hydrazine and acetic/propionic acid in a one-step process . For this compound, a plausible route could involve:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine with a β-ketoester or enone intermediate.
- Step 2 : Introduction of the phenyl group at the N1 position using a palladium-catalyzed coupling reaction.
- Step 3 : Reduction of a nitrile or imine intermediate to introduce the ethylamine moiety.
Key variables include solvent polarity (e.g., ethanol vs. DMSO), temperature (35–80°C), and catalysts (e.g., CuBr for Buchwald-Hartwig amination, as seen in related syntheses) . Yield optimization often requires iterative adjustment of stoichiometry and reaction time.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying substituent positions. For example, the ethylamine proton signals typically appear as a triplet (~δ 1.2–1.5 ppm for CH) and a quartet (~δ 2.7–3.1 ppm for NH-CH) .
- X-ray Crystallography : Programs like SHELXL are widely used for structure refinement. For pyrazole derivatives, planar geometry at the pyrazole ring and dihedral angles between substituents (e.g., phenyl vs. amine groups) are key metrics. SHELX workflows are robust for small-molecule resolution, even with twinned data .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight, with fragmentation patterns aiding in structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for pyrazole-amine derivatives?
Discrepancies in pharmacological activity (e.g., analgesic vs. anti-inflammatory effects) may arise from:
- Substituent Position : Minor changes (e.g., methyl vs. trifluoromethyl groups) drastically alter receptor binding. For example, 3-(4-benzylphenyl)-1H-pyrazol-5-amine derivatives show variable antibacterial activity depending on substituent electronic properties .
- Experimental Design : Standardize assays (e.g., Gram-positive vs. Gram-negative bacterial strains) and control for enantiomeric purity. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects with activity .
- Data Validation : Cross-validate results with orthogonal methods (e.g., in vitro enzyme inhibition assays paired with molecular docking studies).
Q. What advanced computational methods are suitable for predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, pyrazole rings with electron-withdrawing groups (e.g., -CF) exhibit reduced HOMO energy, affecting reaction kinetics .
- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in biological environments. Tools like GROMACS can model interactions with protein targets (e.g., kinases or GPCRs) .
- Docking Studies : Use AutoDock Vina to predict binding affinities for hypothesized targets, leveraging crystallographic data from related structures (e.g., PDB entries for pyrazole-bound enzymes) .
Q. How can researchers optimize crystallization conditions for X-ray analysis of this compound?
- Solvent Screening : Test polar aprotic (e.g., DMSO) vs. non-polar solvents (e.g., hexane) to induce slow nucleation. Mixed solvents (e.g., ethanol/water) often yield high-quality crystals .
- Temperature Gradients : Gradual cooling from 50°C to room temperature minimizes defects.
- Additives : Small amounts of acetic acid or NH salts can stabilize protonation states of the amine group, improving crystal packing .
Methodological Notes
- Structural Refinement : Always cross-validate SHELXL-refined structures with PLATON checks for missed symmetry or twinning .
- Synthetic Reproducibility : Document exact stoichiometries and purification methods (e.g., column chromatography with EtOAc/hexane gradients) to ensure reproducibility .
- Biological Assays : Include positive controls (e.g., ibuprofen for anti-inflammatory tests) and validate cell lines for receptor expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
